molecular formula C21H21N3O4 B2621836 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide CAS No. 899986-19-7

2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide

Cat. No. B2621836
CAS RN: 899986-19-7
M. Wt: 379.416
InChI Key: ABKSUCDVCDXFPW-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a derivative of acetanilide and has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This results in cell cycle arrest and ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-tumor activity, 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has been shown to possess anti-inflammatory and analgesic properties. 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide for lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide also has a well-defined mechanism of action, which allows for a better understanding of its pharmacological properties. However, one of the limitations of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide. One area of interest is the development of more efficient synthesis methods for 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, which could improve its availability for research and potential clinical use. Another area of interest is the investigation of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide's potential as a combination therapy with other anti-cancer drugs. Additionally, further research is needed to understand the full range of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide's pharmacological properties and its potential applications in other disease areas.
Conclusion
In conclusion, 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, or 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, is a promising chemical compound with potential therapeutic applications in cancer research. Its well-defined mechanism of action, potent anti-tumor activity, and anti-inflammatory and analgesic properties make it a promising candidate for further research. Despite its limitations, 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has the potential to make a significant impact in the field of cancer therapy and other disease areas.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide involves the reaction between 3-(6-methoxypyridazin-3-yl)aniline and 3,4-dimethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction results in the formation of 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide, which can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 2-(3,4-dimethoxyphenyl)-N-(3-(6-methoxypyridazin-3-yl)phenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for inhibiting tumor growth.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-26-18-9-7-14(11-19(18)27-2)12-20(25)22-16-6-4-5-15(13-16)17-8-10-21(28-3)24-23-17/h4-11,13H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKSUCDVCDXFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide

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